molecular formula C6H15ClN2O2 B8209991 L-Lysine-d3 (hydrochloride)

L-Lysine-d3 (hydrochloride)

Cat. No.: B8209991
M. Wt: 185.67 g/mol
InChI Key: BVHLGVCQOALMSV-FUVXPQFCSA-N
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Description

L-Lysine-d3 (hydrochloride) is a deuterium-labeled form of L-Lysine, an essential amino acid. Deuterium is a stable isotope of hydrogen, and its incorporation into L-Lysine results in L-Lysine-d3 (hydrochloride). This compound is primarily used in scientific research as a tracer for quantitation during drug development processes. L-Lysine itself plays a crucial role in various biological functions, including protein synthesis, calcium absorption, and immune function maintenance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine-d3 (hydrochloride) involves the incorporation of deuterium into the L-Lysine molecule. This can be achieved through chemical synthesis methods where deuterated reagents are used. The reaction typically involves the substitution of hydrogen atoms with deuterium in the presence of a catalyst under controlled conditions.

Industrial Production Methods: Industrial production of L-Lysine-d3 (hydrochloride) often involves microbial fermentation processes. Microorganisms such as Corynebacterium glutamicum are genetically engineered to incorporate deuterium into L-Lysine during fermentation. The fermentation broth is then processed to isolate and purify L-Lysine-d3 (hydrochloride) through crystallization and other purification techniques .

Chemical Reactions Analysis

Types of Reactions: L-Lysine-d3 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: L-Lysine-d3 can be oxidized to form deuterated derivatives.

    Reduction: Reduction reactions can convert L-Lysine-d3 into other deuterated compounds.

    Substitution: Deuterium atoms in L-Lysine-d3 can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated amines .

Scientific Research Applications

L-Lysine-d3 (hydrochloride) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of L-Lysine-d3 (hydrochloride) is similar to that of L-Lysine. It is incorporated into proteins during synthesis, allowing researchers to track and quantify protein production and turnover. The deuterium atoms in L-Lysine-d3 provide a distinct mass difference, making it easier to detect and analyze using mass spectrometry. This compound does not alter the biological activity of L-Lysine but serves as a valuable tool for studying metabolic processes .

Comparison with Similar Compounds

    L-Lysine hydrochloride: The non-deuterated form of L-Lysine.

    L-Lysine-13C6 dihydrochloride: A carbon-13 labeled form of L-Lysine.

    L-Lysine-15N2 dihydrochloride: A nitrogen-15 labeled form of L-Lysine.

Comparison: L-Lysine-d3 (hydrochloride) is unique due to the incorporation of deuterium, which provides distinct advantages in mass spectrometry analysis. Compared to other labeled forms, such as carbon-13 or nitrogen-15 labeled L-Lysine, deuterium-labeled L-Lysine offers better resolution and sensitivity in detecting metabolic changes. Additionally, deuterium labeling does not significantly alter the chemical properties of L-Lysine, making it a preferred choice for various research applications .

Properties

IUPAC Name

(2S)-2,6-diamino-2,6,6-trideuteriohexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i4D2,5D;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHLGVCQOALMSV-FUVXPQFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@](CCCC([2H])([2H])N)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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